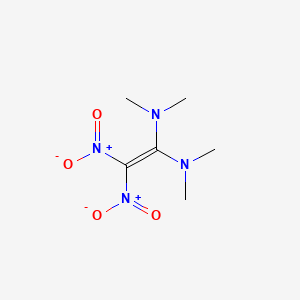
N,N'-Dicyclohexylcarbamimidyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyclohexylcarbamimidyl chloride is an organic compound with the chemical formula (C₆H₁₁N)₂C. It is a waxy white solid with a sweet odor. This compound is primarily used to couple amino acids during artificial peptide synthesis. Its low melting point allows it to be melted for easy handling, and it is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .
Preparation Methods
N,N’-Dicyclohexylcarbamimidyl chloride is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . The reaction can be represented as follows: [ 2 \text{C}6\text{H}{11}\text{NCO} \rightarrow (\text{C}6\text{H}{11}\text{N})_2\text{C} + \text{CO}_2 ]
Alternative catalysts for this conversion include highly nucleophilic OP(MeNCH₂CH₂)₃N . Another method involves the coupling of cyclohexyl amine and cyclohexyl isocyanide using palladium acetate, iodine, and oxygen, achieving yields of up to 67% . Additionally, N,N’-Dicyclohexylcarbamimidyl chloride can be prepared from dicyclohexylurea using a phase transfer catalyst .
Chemical Reactions Analysis
N,N’-Dicyclohexylcarbamimidyl chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents.
Reduction: Can be reduced under specific conditions.
Substitution: Commonly used in peptide synthesis to activate carboxyl groups.
Common reagents and conditions used in these reactions include dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide . Major products formed from these reactions include amides, ketones, and nitriles .
Scientific Research Applications
N,N’-Dicyclohexylcarbamimidyl chloride is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism by which N,N’-Dicyclohexylcarbamimidyl chloride exerts its effects involves the activation of carboxyl groups, facilitating the formation of peptide bonds during artificial peptide synthesis . The molecular targets and pathways involved include the N=C=N moiety, which gives a characteristic IR spectroscopic signature at 2117 cm⁻¹ .
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbamimidyl chloride is unique compared to other similar compounds such as:
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in peptide synthesis but with different solubility and reactivity properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used in aqueous peptide synthesis.
These compounds share similar functionalities but differ in their physical properties and specific applications.
Properties
IUPAC Name |
N,N'-dicyclohexylcarbamimidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFGFRGPDCPSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711376 |
Source


|
| Record name | N,N'-Dicyclohexylcarbamimidyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114316-64-2 |
Source


|
| Record name | N,N'-Dicyclohexylcarbamimidyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)






![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)






